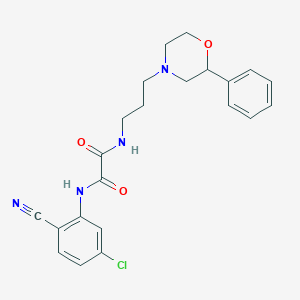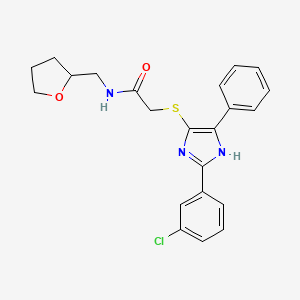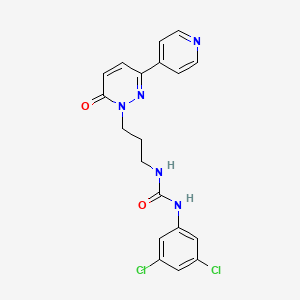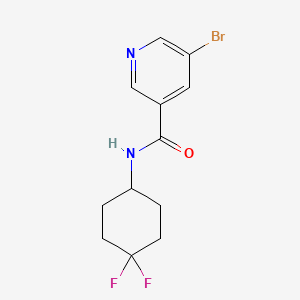
N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, also known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase inhibitors. It was developed by Pfizer and was initially investigated for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be applied to compounds like N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, has been developed. This method is operationally simple and high yielding, providing a new route for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
- The structural analysis of a similar compound, N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, shows that the chlorohydroxyphenyl ring plane subtends an angle to the oxalamide unit, indicating distinct spatial orientation which may influence its reactivity and interactions (Wang et al., 2016).
Chemical Properties and Interactions
- Binuclear copper(II) complexes bridged by oxalamide ligands, similar to N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, exhibit potent anticancer activities and can interact with DNA in an intercalation mode. These findings indicate potential in drug design and bioactive compound development (Li et al., 2012).
Potential Applications in Biomedical Research
- Novel oxalamide derivatives have been designed and synthesized as anticonvulsants. The methodology can be relevant for compounds like N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, suggesting their potential application in neurological research and therapy (Nikalje et al., 2012).
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c23-18-8-7-17(14-24)19(13-18)26-22(29)21(28)25-9-4-10-27-11-12-30-20(15-27)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,15H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIWJTTWRQCTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/no-structure.png)


![[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate](/img/structure/B2421423.png)
![N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2421424.png)
![ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2421425.png)

![N-(2,6-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2421432.png)

![7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B2421434.png)

![3-[[1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2421438.png)

![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2421442.png)